molecular formula C23H18FN3O3 B2356216 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-45-4

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2356216
CAS No.: 904267-45-4
M. Wt: 403.413
InChI Key: RLXIRMBGEGUMOJ-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Fluorophenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Addition of the Methoxybenzoyl Group: This step might involve acylation reactions using methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: The fluorophenyl and methoxybenzoyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction Modulation: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(4-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    2-amino-N-(4-fluorophenyl)-3-(4-hydroxybenzoyl)indolizine-1-carboxamide: Similar structure with a hydroxy group instead of methoxy.

Uniqueness

The presence of the fluorine atom and methoxy group in 2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-17-11-5-14(6-12-17)22(28)21-20(25)19(18-4-2-3-13-27(18)21)23(29)26-16-9-7-15(24)8-10-16/h2-13H,25H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXIRMBGEGUMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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